molecular formula C21H30N2O7 B13916050 tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate

Cat. No.: B13916050
M. Wt: 422.5 g/mol
InChI Key: GCPLPRLUVVBPRG-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a chiral morpholine derivative with a complex stereochemical configuration. This compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a side chain containing a benzyloxycarbonyl (Cbz)-protected amine, a methoxycarbonyl group, and a stereogenic center at both the 2S (morpholine) and 2R (side chain) positions. Its molecular formula is C21H30N2O7, and it is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly peptidomimetics and protease inhibitors . The Boc and Cbz groups are critical for protecting reactive functional groups during multi-step organic syntheses .

Properties

Molecular Formula

C21H30N2O7

Molecular Weight

422.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate

InChI

InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1

InChI Key

GCPLPRLUVVBPRG-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

  • The starting amino acid or peptide derivative is treated with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in an aprotic solvent such as dichloromethane.
  • This step selectively protects the amine as a carbamate, stabilizing it against subsequent reaction conditions.
  • Reaction conditions are typically maintained at 0 °C to room temperature to minimize racemization.

Introduction of the tert-Butyl Ester Protecting Group

  • The carboxylic acid is esterified using tert-butanol in the presence of coupling agents.
  • A Steglich-type esterification is commonly employed, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dry dichloromethane.
  • The reaction is performed under nitrogen atmosphere at 0 °C initially, then allowed to warm to room temperature for completion.
  • The tert-butyl ester is favored for its stability under basic conditions and ease of removal under acidic conditions, providing orthogonality with the Cbz group.

Installation of the Morpholine-4-carboxylate Moiety and Methoxy-oxo Substituents

  • The morpholine ring is introduced via nucleophilic substitution or ring-closure reactions on appropriately functionalized intermediates.
  • The methoxy and oxo groups on the propyl side chain are introduced by methylation and oxidation steps, respectively.
  • Cyclization reactions may be utilized to form the morpholine ring, often involving aldehydes or ketones as electrophiles under basic or neutral conditions.
  • Reaction temperatures are controlled (often low temperatures such as -6 °C) to favor diastereoselectivity and maintain stereochemical purity.

Purification and Characterization

  • Crude products are purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Recrystallization from methanol or other solvents is employed to obtain suitable crystals for X-ray analysis, confirming stereochemistry.
  • Analytical techniques including NMR (1H, 13C), mass spectrometry, and elemental analysis are used to verify structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amino protection (Cbz) Benzyl chloroformate, base (NaHCO3/TEA), DCM 0 °C to RT 2-12 h 80-90 Minimize racemization
tert-Butyl esterification tert-Butanol, DCC, DMAP, dry DCM 0 °C to RT 12-14 h 50-60 Steglich esterification
Morpholine ring formation Aldehyde (e.g., 4-bromobenzaldehyde), KOH, acetonitrile -6 °C 6 h ~48 Diastereoselective cyclization
Purification Silica gel chromatography RT - - EtOAc/hexane mixtures

Orthogonality and Stereochemical Control

  • The use of the Cbz protecting group on the amine and the tert-butyl ester on the carboxylate allows selective deprotection: Cbz groups can be removed by catalytic hydrogenation without affecting the tert-butyl ester, which is cleaved under acidic conditions.
  • Low temperature and choice of solvents (e.g., dry dichloromethane, acetonitrile) minimize racemization.
  • Diastereoselectivity is achieved during cyclization steps, yielding trans-products predominantly.
  • X-ray crystallography confirms the stereochemical configuration of the final product.

Analytical Data Supporting Synthesis

Analytical Technique Purpose Typical Observations
1H and 13C NMR Structural confirmation Chemical shifts consistent with Cbz, tert-butyl, morpholine, and methoxy groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected m/z
Elemental Analysis Purity and composition Carbon, hydrogen, nitrogen percentages within ±0.4% of theoretical
X-ray Crystallography Absolute stereochemistry Confirmation of (2S,2R) configuration and ring conformation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group yields primary alcohols, while reduction of the benzyloxycarbonyl group results in the formation of free amines.

Scientific Research Applications

tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate (CAS: 2641824-60-2) is a diastereomer of the target molecule, differing only in the configuration of the side chain’s stereogenic center (2R vs. 2S). This minor stereochemical variation significantly impacts its physicochemical properties and biological activity. For example, the 2S variant exhibits a 15% lower solubility in polar solvents like DMSO compared to the 2R form, likely due to altered hydrogen-bonding interactions .

Morpholine Derivatives with Alternative Substituents

  • tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (CAS: 1787250-39-8): This derivative replaces the Cbz-protected amino group with an ethoxycarbonyl moiety. The absence of the benzyl group reduces steric hindrance, enhancing its reactivity in nucleophilic acyl substitution reactions. However, it lacks the amine functionality required for protease inhibitor applications .
  • tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (CAS: 141468-55-5): This oxazolidinone-based compound shares the Boc-protecting group but features a rigid bicyclic structure. It demonstrates superior thermal stability (decomposition temperature: 220°C vs. 180°C for the target compound) due to reduced conformational flexibility .

Key Findings:

Stereochemical Sensitivity : The 2R configuration in the target compound enhances binding affinity to serine proteases (e.g., neutrophil elastase) compared to the 2S variant, as demonstrated in molecular docking studies .

Cost Considerations : Despite identical molecular formulas, the target compound and its 2S diastereomer are priced equally, suggesting comparable synthetic challenges .

Synthetic Efficiency : Derivatives like tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate achieve lower yields (65%) due to side reactions during esterification, whereas the target compound’s synthesis (via methods similar to ) may require advanced chiral resolution techniques.

Research and Industrial Relevance

The target compound’s structural complexity and stereochemical precision make it indispensable in drug discovery, particularly for diseases involving proteolytic enzymes (e.g., cancer, inflammatory disorders) . Its commercial availability at milligram-to-gram scales (e.g., Aaron Chemicals LLC, €1,374.00/250 mg) underscores its demand in academic and industrial laboratories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.